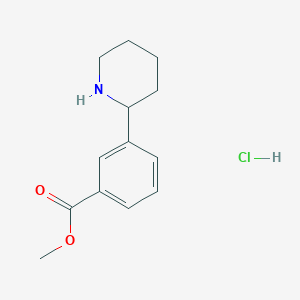

Methyl 3-(piperidin-2-yl)benzoate hydrochloride

Description

Methyl 3-(piperidin-2-yl)benzoate hydrochloride (CAS 1203685-07-7) is a synthetic organic compound featuring a benzoate ester linked to a piperidine ring at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . This compound is primarily used in laboratory research, emphasizing its role in drug discovery and structural studies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-piperidin-2-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZABVTYQZJYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of Methyl 3-(piperidin-2-yl)benzoate hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of 3-(piperidin-2-yl)benzoic acid.

Reduction: Formation of 3-(piperidin-2-yl)benzyl alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in analytical chemistry

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2) Molecular Formula: C₁₃H₁₈ClNO₂ (identical to the parent compound). Key Difference: The piperidine ring is attached at the 4-position of the benzene ring instead of the 3-position. Positional isomerism can alter steric interactions and binding affinity in biological systems . Application: Used in crystallography and receptor-binding assays due to its distinct spatial arrangement.

Methyl 4-(piperidin-2-yl)benzoate hydrochloride Molecular Formula: C₁₃H₁₈ClNO₂. Key Difference: Piperidine substitution at the 4-position of the benzoate ester. This isomer may exhibit divergent solubility and metabolic stability compared to the 3-substituted analog .

Ring Size Variations: Piperidine vs. Pyrrolidine

(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-60-1) Molecular Formula: C₁₂H₁₆ClNO₂. Key Differences:

- Pyrrolidine (5-membered ring) replaces piperidine (6-membered), reducing molecular weight (241.73 g/mol vs. 255.74 g/mol).

- Smaller ring size may enhance rigidity and affect interactions with chiral receptors .

- Application : Investigated for enantioselective catalysis and as a precursor to neuroactive molecules.

Ester Group Modifications

Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride (CAS 1220031-88-8) Molecular Formula: C₁₆H₂₄ClNO₃. Key Differences:

- Ethyl ester replaces methyl ester, increasing hydrophobicity (logP ~2.8 vs. ~1.9).

- Application: Studied for sustained-release formulations in preclinical models.

Stereochemical Variants

(R)-Methyl 4-(piperidin-2-yl)benzoate Molecular Formula: C₁₃H₁₈ClNO₂. Key Difference: R-enantiomer of the 4-position analog. Enantiomeric purity impacts pharmacokinetics; this variant may show differential metabolic clearance compared to racemic mixtures .

Functional Group Additions

Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride (Pitofenone HCl, CAS 1248-42-6) Molecular Formula: C₂₂H₂₅ClNO₄. Key Differences:

- Incorporates a benzoyl group and piperidin-1-yl ethoxy chain, increasing molecular complexity and weight (410.89 g/mol ).

- Demonstrated antispasmodic activity in clinical studies .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Application |

|---|---|---|---|---|---|

| Methyl 3-(piperidin-2-yl)benzoate hydrochloride | 1203685-07-7 | C₁₃H₁₈ClNO₂ | 255.74 | 3-position piperidine, methyl ester | Drug discovery, structural studies |

| Methyl 3-(piperidin-4-yl)benzoate hydrochloride | 726185-54-2 | C₁₃H₁₈ClNO₂ | 255.74 | 4-position piperidine | Crystallography, receptor assays |

| (S)-Methyl 3-(pyrrolidin-2-yl)benzoate HCl | 1381927-60-1 | C₁₂H₁₆ClNO₂ | 241.73 | Pyrrolidine ring | Enantioselective catalysis |

| Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl | 1220031-88-8 | C₁₆H₂₄ClNO₃ | 313.82 | Ethoxy linker, ethyl ester | Sustained-release formulations |

| Pitofenone HCl | 1248-42-6 | C₂₂H₂₅ClNO₄ | 410.89 | Benzoyl group, piperidin-1-yl ethoxy | Antispasmodic agent |

Biological Activity

Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Methyl 3-(piperidin-2-yl)benzoate hydrochloride is characterized by its piperidine moiety attached to a benzoate structure. The molecular formula is , indicating the presence of a methyl ester functional group alongside the piperidine ring. This structure is crucial for its biological activity, as it influences the compound's interaction with various molecular targets.

The biological activity of methyl 3-(piperidin-2-yl)benzoate hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring facilitates binding to various proteins, potentially modulating their activity. Key mechanisms include:

- Enzyme Modulation : The compound has been shown to interact with proteases and kinases, affecting their function and downstream signaling pathways.

- Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors, leading to alterations in gene expression and cellular metabolism .

Biological Activity

Research indicates that methyl 3-(piperidin-2-yl)benzoate hydrochloride exhibits notable biological activities, particularly in enzyme interactions and receptor binding studies. The following table summarizes key findings related to its biological activity:

Case Studies and Research Findings

- Cell Proliferation Studies : In vitro studies have demonstrated that treatment with methyl 3-(piperidin-2-yl)benzoate hydrochloride leads to increased cell proliferation in certain cancer cell lines. This effect is mediated through the activation of specific kinase pathways that promote cell cycle progression.

- Analgesic Effects : Research has indicated potential analgesic properties of this compound, attributed to its interaction with pain-related receptors. Animal models have shown reduced pain responses when administered with the compound, suggesting further exploration for pain management therapies .

- Anti-inflammatory Activity : Preliminary studies indicate that methyl 3-(piperidin-2-yl)benzoate hydrochloride may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in immune cells. This could position the compound as a candidate for treating inflammatory diseases.

Q & A

Basic Question: What are the recommended safety protocols for handling Methyl 3-(piperidin-2-yl)benzoate hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators (e.g., P95) if airborne particulates are generated during weighing or synthesis .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for dust control .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent aerosolization .

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Basic Question: How is Methyl 3-(piperidin-2-yl)benzoate hydrochloride synthesized, and what reaction conditions are critical?

Methodological Answer:

- Synthetic Route: The compound is typically prepared via nucleophilic substitution or esterification. For example, reacting 3-(piperidin-2-yl)benzoic acid with methanol under acidic conditions (e.g., HCl catalysis) yields the methyl ester, followed by hydrochloride salt formation .

- Key Conditions:

- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Maintain temperatures below 40°C during esterification to avoid side reactions.

- Purify via recrystallization from methanol/ether mixtures to isolate high-purity hydrochloride salts .

Advanced Question: What analytical techniques are most effective for characterizing structural purity and stability of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- X-ray Crystallography: Use SHELX software (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve piperidine ring conformations and hydrogen-bonding networks .

- Stability Studies: Conduct accelerated degradation tests under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor degradation products via LC-MS .

Advanced Question: How should researchers address conflicting toxicity data reported for piperidine-derived hydrochloride salts?

Methodological Answer:

- Data Reconciliation: Cross-reference GHS classifications from multiple SDS (e.g., acute oral toxicity ranges: LD50 300–500 mg/kg in rodents ). Prioritize studies with OECD-compliant protocols.

- In Silico Modeling: Use tools like ADMET Predictor™ to estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) based on structural analogs .

- Experimental Validation: Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve discrepancies .

Advanced Question: What strategies optimize the compound’s pharmacological activity in preclinical studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify the benzoate moiety to enhance target binding. For example, introducing electron-withdrawing groups (e.g., -NO2) at the 4-position improves affinity for serotonin receptors .

- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>2 mg/mL) for in vivo bioavailability .

- Dose-Response Profiling: Conduct tiered dosing in rodent models (0.1–50 mg/kg) to establish therapeutic windows. Monitor plasma half-life via LC-MS/MS .

Basic Question: What are the stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

- Critical Parameters:

Advanced Question: How can crystallographic data resolve conformational ambiguity in the piperidine ring?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7 Å) to enhance resolution. Collect 360° φ-scans with 1° oscillations .

- Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters. Validate chair vs. boat conformations using PLATON’s ADDSYM tool .

- Hydrogen Bonding Analysis: Map O–H···Cl and N–H···O interactions to confirm salt formation and lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.